molecular formula C15H15FO3S B2766701 3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate CAS No. 1018131-07-1

3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate

Cat. No.: B2766701
CAS No.: 1018131-07-1
M. Wt: 294.34
InChI Key: MAIDPUQPPHTNGZ-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate is a chemical compound with the molecular formula C15H15FO2S. It is known for its unique structural properties, which make it a valuable compound in various scientific research fields. The compound consists of a 3,5-dimethylphenyl group attached to a 4-fluoro-3-methylbenzenesulfonate moiety, providing it with distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions, usually at room temperature or slightly elevated temperatures, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonate group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonate group.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can form strong interactions with nucleophiles, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3,5-dimethylphenylhydrazine hydrochloride
  • (4-Fluoro-3,5-dimethylphenyl)boronic acid

Uniqueness

3,5-Dimethylphenyl 4-fluoro-3-methylbenzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of electronic and steric properties, making it a valuable tool in various research fields.

Properties

IUPAC Name

(3,5-dimethylphenyl) 4-fluoro-3-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3S/c1-10-6-11(2)8-13(7-10)19-20(17,18)14-4-5-15(16)12(3)9-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIDPUQPPHTNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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